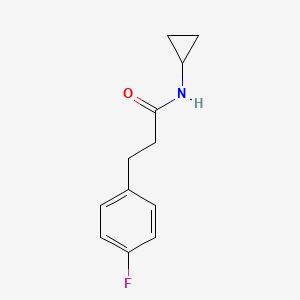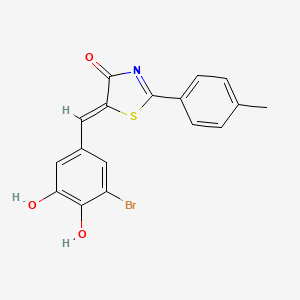![molecular formula C12H17NO2 B5351582 N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
N-[1-(2-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)ethyl]propanamide, also known as methoxyflurane, is a halogenated ether that has been used as an anesthetic since the 1960s. Recently, it has gained attention as a potential therapeutic agent due to its analgesic and anti-inflammatory properties.
科学的研究の応用
N-[1-(2-methoxyphenyl)ethyl]propanamide has been studied for its analgesic and anti-inflammatory properties. It has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation and inflammation. This activation leads to the release of endogenous opioids, such as enkephalins and dynorphins, which provide pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
作用機序
The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is expressed in sensory neurons and is involved in pain sensation and inflammation. Activation of the TRPV1 receptor leads to the influx of calcium ions into the cell, which triggers the release of endogenous opioids, such as enkephalins and dynorphins. These opioids bind to opioid receptors in the brain and spinal cord, providing pain relief. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its activation of the TRPV1 receptor and subsequent release of endogenous opioids. This leads to pain relief and a reduction in inflammation. In addition, this compound has been shown to have a low potential for toxicity and does not cause respiratory depression, making it a potentially safer alternative to traditional opioid analgesics.
実験室実験の利点と制限
One advantage of N-[1-(2-methoxyphenyl)ethyl]propanamide is its ability to provide pain relief without causing respiratory depression, which is a common side effect of traditional opioid analgesics. In addition, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis. However, one limitation of this compound is its potential to cause liver toxicity at high doses. This should be taken into consideration when conducting lab experiments.
将来の方向性
There are several future directions for the study of N-[1-(2-methoxyphenyl)ethyl]propanamide. One area of research could be the development of new analogs with improved potency and selectivity for the TRPV1 receptor. Another area of research could be the investigation of the potential use of this compound as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research could be done to investigate the potential anti-inflammatory effects of this compound and its use in the treatment of inflammatory conditions, such as arthritis.
合成法
The synthesis of N-[1-(2-methoxyphenyl)ethyl]propanamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(2-aminophenyl)ethanol to form the desired amide product. The reaction scheme is shown below:
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGIFPOGMAENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5351504.png)


![N-cyclopropyl-1'-[4-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351528.png)
![2-(1H-benzimidazol-2-yl)-3-[5-nitro-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5351532.png)
![4-[4-(4-benzoyl-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5351535.png)
![{2-[2-(3,4-dichlorophenyl)-4-morpholinyl]-2-oxoethyl}methylamine hydrochloride](/img/structure/B5351536.png)
![N-[(5-isobutyl-3-isoxazolyl)methyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5351537.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5351543.png)
![4-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5351551.png)
![1-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5351556.png)

![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)